3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKIZDQTVENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₇H₉Br₂N₃O , with a molecular weight of 310.97 g/mol . Its structure features a 1,2,4-triazole ring substituted at the 1-position with a (3-methyloxetan-3-yl)methyl group and bromine atoms at the 3- and 5-positions. The oxetane moiety introduces steric and electronic modulation, influencing reactivity and solubility.
Preparation Methods
Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
The primary route involves alkylating 3,5-dibromo-1H-1,2,4-triazole (Int-1) with 3-(bromomethyl)-3-methyloxetane (CAS: 78385-26-9) under basic conditions.
Sodium Hydride-Mediated Alkylation
-
Reagents and Conditions :
-
Procedure :
Sodium hydride is added to a solution of Int-1 in DMF at room temperature. After 30 minutes, 3-(bromomethyl)-3-methyloxetane is introduced, and the mixture is stirred at 40°C. Workup involves aqueous extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation.
Mechanistic Insights
Sodium hydride deprotonates the triazole at the 1-position, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the oxetane-containing alkylating agent. The reaction proceeds via an Sₙ2 mechanism , with the oxetane’s strained ring enhancing electrophilicity.
Methanesulfonate-Based Alkylation
A modified protocol uses 2-methoxyethyl methanesulfonate (CAS: 16427-44-4) as the alkylating agent:
Iodotetrahydrofuran Alkylation
Using 3-iodotetrahydrofuran (CAS: 121138-01-0) under sealed-tube conditions:
-
Conditions :
Analytical Characterization
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): δ 3.33 (s, 3H, OCH₃), 3.76 (t, J = 5.3 Hz, 2H, CH₂), 4.29 (t, J = 5.3 Hz, 2H, CH₂).
Comparative Analysis of Methods
| Method | Alkylating Agent | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|---|
| Sodium Hydride-Mediated | 3-(Bromomethyl)-3-methyloxetane | NaH | DMF | 40°C | 98.5% |
| Methanesulfonate-Based | 2-Methoxyethyl methanesulfonate | NaH | DMF | RT | 58% |
| Iodotetrahydrofuran | 3-Iodotetrahydrofuran | K₂CO₃ | DMF | 120°C | 94.6% |
The sodium hydride-mediated method using 3-(bromomethyl)-3-methyloxetane is optimal, combining high yield (>98%) with mild conditions. In contrast, methanesulfonate-based alkylation suffers from lower efficiency due to competing side reactions.
Applications and Derivatives
The oxetane moiety enhances metabolic stability and bioavailability, making this compound a candidate for kinase inhibitors and antimicrobial agents . Derivatives such as 5-bromo-1-methyl-1H-1,2,4-triazole (CAS: 16681-72-4) demonstrate analogous reactivity, enabling further functionalization .
Chemical Reactions Analysis
Reaction Conditions and Yield:
| Parameter | Value/Description |
|---|---|
| Starting Material | 3,5-Dibromo-1H-1,2,4-triazole (1.0 g, 4.41 mmol) |
| Alkylating Agent | 3-(Bromomethyl)-3-methyloxetane (873 mg, 5.29 mmol) |
| Base | Sodium hydride (60% dispersion in mineral oil, 264 mg, 6.61 mmol) |
| Solvent | DMF (22 mL) |
| Temperature | 40°C, overnight |
| Yield | 98.5% (1.35 g) |
Key Observations:
-
The reaction proceeds via deprotonation of the triazole N-1 position by NaH, followed by nucleophilic substitution with the oxetane-derived alkyl bromide.
-
The oxetane ring remains intact under these conditions, confirmed by NMR (δ 3.33 ppm for oxetane methyl and δ 4.29 ppm for oxetane O–CH2) .
Example Reaction Pathway :
| Parameter | Value/Description |
|---|---|
| Substrate | 5-Bromo-1H-1,2,3-triazole derivative |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | THF:H₂O (3:1) |
| Temperature | 85–90°C, 10–12 h |
| Yield Range | 82–91% |
Implications for 3,5-Dibromo Derivatives:
-
The bromine atoms at positions 3 and 5 are electronically activated for cross-coupling.
-
Sequential coupling reactions could selectively replace one bromine while retaining the other for further functionalization .
Reactivity in Nucleophilic Substitution
The brominated triazole core exhibits reactivity toward diverse nucleophiles:
Table: Comparative Reactivity with Nucleophiles
| Nucleophile | Product Formed | Yield | Conditions |
|---|---|---|---|
| NaN₃ | 3,5-Diazido-1-substituted triazole | 78% | DMF, 70°C, 3 h |
| 2-Methoxyethyl mesylate | 1-(2-Methoxyethyl)-3,5-dibromo-1,2,4-triazole | 58% | 0–5°C → RT, NaH, DMF |
| 3-Iodotetrahydrofuran | 1-(Tetrahydrofuran-3-yl)-3,5-dibromo-triazole | 94.6% | K₂CO₃, DMF, 120°C, sealed tube |
Mechanistic Insights:
-
Bromine substituents enhance the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (SNAr) at positions 3 and 5 .
-
Steric effects from the oxetane-methyl group may influence regioselectivity in further substitutions.
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole has been studied for its effectiveness against various pathogens. Case studies have shown that modifications to the triazole ring can enhance its antibacterial and antifungal activities. For instance, derivatives of triazoles have been synthesized and tested against resistant strains of bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations .
Anticancer Potential
Triazoles are also recognized for their anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies have shown that specific substitutions on the triazole ring can lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings suggest that this compound could be a candidate for further development into anticancer agents .
Agricultural Chemistry
Fungicides
The compound has applications as a fungicide in agriculture. Its structural characteristics allow it to disrupt fungal cell wall synthesis and metabolism. Field trials have demonstrated its efficacy in controlling fungal diseases in crops such as wheat and barley. The compound's low toxicity to non-target organisms makes it an attractive option for sustainable agricultural practices .
Herbicides
In addition to fungicidal properties, there is ongoing research into the herbicidal potential of this compound. Preliminary studies suggest that it may inhibit specific plant growth pathways, providing a mechanism for weed control without harming desirable crops .
Material Science
Polymer Chemistry
The compound serves as a valuable building block in polymer synthesis. Its ability to undergo various chemical reactions allows it to be incorporated into polymer chains to enhance material properties such as thermal stability and mechanical strength. Research has focused on creating polymers with tailored functionalities by incorporating triazole derivatives into their structure .
Nanotechnology
Recent advancements have explored the use of this compound in nanomaterials. Its integration into nanoscale systems has shown potential for applications in drug delivery and imaging technologies. The unique properties of triazoles at the nanoscale can improve the efficacy of drug formulations by enhancing solubility and bioavailability .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant pathogens |
| Anticancer agents | Increased cytotoxicity against cancer cells | |
| Agricultural Chemistry | Fungicides | Control of fungal diseases |
| Herbicides | Targeted weed control | |
| Material Science | Polymer synthesis | Enhanced material properties |
| Nanotechnology | Improved drug delivery systems |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromine atoms can form bonds with biological molecules, leading to the inhibition of certain enzymes or pathways. The triazole ring can also interact with receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit enzymes involved in critical biological processes.
Receptor binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Groups : Fluorinated phenyl derivatives (e.g., 4-fluorobenzyl) exhibit higher molecular weights and densities compared to aliphatic substituents, likely due to increased aromaticity and halogen content .
- Aliphatic Chains : The 3-butenyl substituent (C6H7Br2N3) has the lowest molecular weight, which may correlate with higher volatility but lower thermal stability .
Q & A
Q. What are the established synthetic pathways for 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves sequential bromination and alkylation. For example, bromination of a precursor triazole (e.g., 1H-1,2,4-triazole) using PBr₃ or NBS in a polar solvent (e.g., DMF) can yield 3,5-dibromo-1H-1,2,4-triazole. Subsequent alkylation with (3-methyloxetan-3-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMSO or DMF) introduces the oxetane moiety. Key factors include:
- Temperature control : Reflux conditions (80–100°C) for alkylation improve reaction efficiency .
- Solvent selection : DMSO enhances nucleophilicity but may require post-reaction distillation under reduced pressure to remove excess solvent .
- Purification : Recrystallization using ethanol/water mixtures (1:1 v/v) yields pure product with ~65% efficiency, as demonstrated in analogous triazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for the oxetane methyl group (δ ~1.5–1.7 ppm for CH₃, split due to coupling with adjacent protons) and triazole protons (δ ~8.0–8.5 ppm). The oxetane ring protons resonate at δ ~4.2–4.5 ppm .
- IR Spectroscopy : Look for C-Br stretches (~550–600 cm⁻¹) and triazole ring vibrations (C=N ~1595 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z ~339 (C₇H₈Br₂N₃O) with fragmentation patterns indicating loss of Br or oxetane groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps due to potential bromine vapor release .
- Storage : Keep in airtight containers in a dry, ventilated area away from oxidizers. Monitor for decomposition via periodic TLC or HPLC .
- Emergency response : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash immediately with soap and water .
Advanced Research Questions
Q. How can regioselectivity challenges during the alkylation of 3,5-dibromo-1H-1,2,4-triazole be addressed?
Methodological Answer:
- Protecting group strategy : Temporarily protect the triazole N-1 position with a trimethylsilyl group before alkylation to direct the oxetane substituent to the desired position .
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the alkylating agent in biphasic systems .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. What computational approaches are suitable for predicting this compound’s binding affinity to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB ID 2JIU) to model interactions. Focus on hydrogen bonding between triazole N atoms and kinase hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and halogen bond propensity to predict activity against tyrosine kinases .
Q. How can discrepancies between crystallographic and spectroscopic data be resolved during structural validation?
Methodological Answer:
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in the oxetane ring. Apply TWIN commands if crystal twinning is suspected .
- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify misassignments .
- Complementary techniques : Pair X-ray diffraction with dynamic NMR (VT-NMR) to probe conformational flexibility in solution .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioassays?
Methodological Answer:
- pH buffering : Use PBS (pH 7.4) with 0.1% DMSO to prevent hydrolysis of the oxetane ring. Monitor degradation via LC-MS over 24-hour incubations .
- Light protection : Store solutions in amber vials to avoid photolytic debromination, which is common in dibrominated heterocycles .
- Cryopreservation : Aliquot and store at -80°C with 5% trehalose to maintain integrity during freeze-thaw cycles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and MTT protocols (e.g., 48-hour incubation, 10% FBS) to minimize variability .
- Control benchmarking : Compare results with known kinase inhibitors (e.g., imatinib) to validate assay sensitivity. Use ANOVA with post-hoc Tukey tests for statistical rigor .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends. Apply funnel plots to detect publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
